molecular formula C7H5F9O B3041119 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-2-one CAS No. 261503-76-8

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-2-one

Cat. No.: B3041119
CAS No.: 261503-76-8
M. Wt: 276.1 g/mol
InChI Key: OFLVBGFDFOVPBE-UHFFFAOYSA-N
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Description

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-2-one is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity to the molecule. This compound is often used in various industrial and research applications due to its distinct chemical behavior.

Preparation Methods

The synthesis of 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-2-one typically involves the fluorination of hexanone derivatives. One common method includes the reaction of hexanone with trifluoromethyl chloride and other fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at specific temperatures to ensure the desired product is obtained .

Chemical Reactions Analysis

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-2-one is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-2-one involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can interact with enzymes, proteins, and other biomolecules, potentially affecting their function and activity .

Comparison with Similar Compounds

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-2-one can be compared with other fluorinated compounds such as:

Properties

IUPAC Name

4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F9O/c1-3(17)2-4(8,6(11,12)13)5(9,10)7(14,15)16/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLVBGFDFOVPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F9O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-2-one
Reactant of Route 4
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-2-one
Reactant of Route 5
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-2-one
Reactant of Route 6
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-2-one

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